molecular formula C13H15F3O2 B7989094 trans-2-[4-(Trifluoromethoxy)phenyl]cyclohexanol CAS No. 1443311-85-0

trans-2-[4-(Trifluoromethoxy)phenyl]cyclohexanol

Cat. No.: B7989094
CAS No.: 1443311-85-0
M. Wt: 260.25 g/mol
InChI Key: WLQQMDQMFWCOAF-NWDGAFQWSA-N
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Description

trans-2-[4-(Trifluoromethoxy)phenyl]cyclohexanol: is an organic compound with the molecular formula C13H15F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(Trifluoromethoxy)phenyl]cyclohexanol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired product. Common catalysts used in this process include palladium on carbon (Pd/C) and Raney nickel.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-[4-(Trifluoromethoxy)phenyl]cyclohexanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur at the phenyl ring, where the trifluoromethoxy group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizers.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylcyclohexanol derivatives.

Scientific Research Applications

Chemistry: trans-2-[4-(Trifluoromethoxy)phenyl]cyclohexanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which trans-2-[4-(Trifluoromethoxy)phenyl]cyclohexanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring and cyclohexanol moiety contribute to the compound’s binding affinity and specificity for certain enzymes and receptors.

Comparison with Similar Compounds

  • trans-2-[4-(Methoxy)phenyl]cyclohexanol
  • trans-2-[4-(Fluoromethoxy)phenyl]cyclohexanol
  • trans-2-[4-(Chloromethoxy)phenyl]cyclohexanol

Uniqueness: trans-2-[4-(Trifluoromethoxy)phenyl]cyclohexanol stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs with different substituents.

Properties

IUPAC Name

(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h5-8,11-12,17H,1-4H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQQMDQMFWCOAF-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188056
Record name Cyclohexanol, 2-[4-(trifluoromethoxy)phenyl]-, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443311-85-0
Record name Cyclohexanol, 2-[4-(trifluoromethoxy)phenyl]-, (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443311-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-[4-(trifluoromethoxy)phenyl]-, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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